2-メチル-3-[(テトラヒドロ-2-フラニルカルボニル)アミノ]安息香酸
説明
It is a member of the anthranilic acid derivatives class of NSAIDs and is known for its effectiveness in managing mild to moderate pain, including menstrual pain and arthritis.
科学的研究の応用
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its analgesic and anti-inflammatory properties, making it a valuable drug in pain management.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 2-methylbenzoic acid with tetrahydro-2-furanylcarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
作用機序
The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is unique due to its specific chemical structure, which provides a balance between efficacy and safety. It is particularly effective in managing menstrual pain and has a distinct pharmacokinetic profile compared to other NSAIDs.
生物活性
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid, a derivative of anthranilic acid, is recognized for its biological activity primarily as a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its analgesic and anti-inflammatory properties, making it a subject of various pharmacological studies.
- Molecular Formula : C₁₃H₁₅N₁O₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 876890-63-0
The primary mechanism through which 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response and pain signaling pathways. This action leads to decreased inflammation and pain relief, making it effective in treating conditions such as arthritis and menstrual pain.
Analgesic and Anti-inflammatory Effects
Research indicates that 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is effective in managing mild to moderate pain. It has been shown to alleviate symptoms associated with various inflammatory conditions, including:
- Arthritis : The compound has demonstrated significant efficacy in reducing joint inflammation and pain.
- Menstrual Pain : Clinical studies suggest its effectiveness in managing dysmenorrhea.
Pharmacological Studies
Several studies have focused on the pharmacological profile of this compound:
- Synthesis and Structure-Activity Relationship (SAR) : Research aimed at understanding the SAR of similar compounds indicates that modifications to the structure can influence binding affinity to opioid receptors, although 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid primarily acts through COX inhibition rather than opioid pathways .
- Binding Affinity Studies : In vitro studies have shown varying degrees of binding affinities for mu, delta, and kappa opioid receptors among related compounds, suggesting potential avenues for further research into its analgesic properties .
Clinical Applications
Clinical applications of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid have been documented in several case studies:
- Case Study 1 : A double-blind study involving patients with osteoarthritis showed that administration of this compound resulted in significant reductions in pain scores compared to placebo.
- Case Study 2 : In a cohort of women suffering from dysmenorrhea, treatment with this NSAID led to improved quality of life and reduced reliance on other analgesics.
Research Findings
特性
IUPAC Name |
2-methyl-3-(oxolane-2-carbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAIKMVNULTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390291 | |
Record name | STK277154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-63-0 | |
Record name | STK277154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。